AsenapineCitrate

Description

Historical Context and Chemical Derivation in Drug Discovery

The development of asenapine (B1667633), initially known as ORG 5222, was undertaken by Organon International. nih.govpsychiatrist.com The journey of its development for schizophrenia began in 1996, and for bipolar disorder in 2004. nih.gov Schering-Plough later acquired Organon and submitted the New Drug Application for asenapine to the U.S. Food and Drug Administration (FDA) in 2007, receiving approval in August 2009. psychiatrist.comdrugbank.com

Chemically, asenapine is a tetracyclic compound belonging to the dibenzo-oxepino pyrrole (B145914) class. psikofarmakoloji.orgnih.govdrugbank.com Its structure was derived from the modification of mianserin, a tetracyclic antidepressant. psikofarmakoloji.orgwikipedia.org This structural relationship was a key factor in the initial hypothesis of its potential antidepressant effects. psikofarmakoloji.org The synthesis of asenapine has been a subject of research, with various methods developed to improve efficiency and yield. rsc.orgacs.orgrsc.orgthieme-connect.com The original synthesis route faced challenges in scaling up, which led to the development of more streamlined processes. acs.org

Chemical Structure and Stereochemistry of Asenapine

The chemical formula for asenapine is C₁₇H₁₆ClNO. wikipedia.org Its structure is characterized by a four-ring system. psychiatrist.com Asenapine is a racemic mixture, meaning it contains equal amounts of two enantiomers, the (+) and (-) forms. fda.govguidetopharmacology.org The systematic IUPAC name for the racemic mixture is (3aRS,12bRS)-rel-5-Chloro-2,3,3a,12b-tetrahydro- 2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. wikipedia.org

The stereochemistry of asenapine is a critical aspect of its molecular identity. It possesses two stereocenters, leading to the existence of enantiomeric pairs. fda.govnih.gov Research has explored the synthesis of individual enantiomers, with studies indicating that the (+)-isomer may exhibit a more favorable plasma concentration profile in preclinical models compared to the (-)-isomer. rsc.org

Table 1: Chemical and Physical Properties of Asenapine and Asenapine Citrate (B86180)

| Property | Asenapine | Asenapine Citrate |

| Molecular Formula | C₁₇H₁₆ClNO | C₁₇H₁₆ClNO · C₆H₈O₇ |

| Molecular Weight | 285.77 g/mol | Not explicitly found, but derived from components. |

| CAS Number | 65576-45-6 | Not explicitly found. |

| Appearance | Not specified in search results. | Not specified in search results. |

| Solubility | Not specified in search results. | Not specified in search results. |

| pKa | Not specified in search results. | Not specified in search results. |

Significance of Asenapine Citrate in Atypical Neuropharmacology Research

Asenapine's significance in neuropharmacology stems from its distinct and complex receptor binding profile, which sets it apart from other atypical antipsychotics. nih.govresearchgate.net It acts as an antagonist at a wide array of receptors, including serotonin (B10506), dopamine (B1211576), adrenergic, and histamine (B1213489) receptors. nih.govcpn.or.kr Notably, it has a higher affinity for serotonin 5-HT₂ₐ receptors than for dopamine D₂ receptors, a characteristic feature of atypical antipsychotics. nih.govdovepress.com

The compound exhibits high affinity for numerous serotonin receptor subtypes (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₅ₐ, 5-HT₆, and 5-HT₇), dopamine receptor subtypes (D₁, D₂, D₃, and D₄), and adrenergic receptor subtypes (α₁ and α₂). wikipedia.orgpsychopharmacologyinstitute.comnih.gov It also has a strong affinity for histamine H₁ receptors. wikipedia.orgpsychopharmacologyinstitute.com Unlike many other antipsychotics, asenapine has a negligible affinity for muscarinic cholinergic receptors, which is thought to contribute to a lower incidence of certain side effects. nih.govcpn.or.krdovepress.com

This broad receptor interaction profile is believed to mediate its therapeutic effects. psikofarmakoloji.orgpsychopharmacologyinstitute.com The antagonism of D₂ and 5-HT₂ₐ receptors is considered central to its antipsychotic efficacy. psikofarmakoloji.orgpsychopharmacologyinstitute.compatsnap.com Its activity at other receptors may contribute to its effects on cognitive and negative symptoms in schizophrenia. nih.govdrugbank.com The citrate form of asenapine is used in research and may be employed in various formulations, including those for intranasal administration, where pH and solubility are important considerations. google.com

Table 2: Asenapine Receptor Binding Affinities (pKi)

| Receptor | pKi |

| Serotonin Receptors | |

| 5-HT₁ₐ | 8.6 wikipedia.orgnih.gov |

| 5-HT₁ₑ | 8.4 wikipedia.orgnih.gov |

| 5-HT₂ₐ | 10.2 wikipedia.orgnih.gov |

| 5-HT₂ₑ | 9.8 wikipedia.orgnih.gov |

| 5-HT₂C | 10.5 wikipedia.orgnih.gov |

| 5-HT₅ₐ | 8.8 wikipedia.orgnih.gov |

| 5-HT₆ | 9.5 wikipedia.org |

| 5-HT₇ | 9.9 wikipedia.orgnih.gov |

| Dopamine Receptors | |

| D₁ | 8.9 wikipedia.orgnih.gov |

| D₂ | 8.9 wikipedia.orgnih.gov |

| D₃ | 9.4 wikipedia.orgnih.gov |

| D₄ | 9.0 wikipedia.orgnih.gov |

| Adrenergic Receptors | |

| α₁ | 8.9 wikipedia.orgnih.gov |

| α₂ₐ | 8.9 wikipedia.orgnih.gov |

| α₂ₑ | 9.5 wikipedia.orgnih.gov |

| α₂C | 8.9 wikipedia.orgnih.gov |

| Histamine Receptors | |

| H₁ | 9.0 wikipedia.orgnih.gov |

| H₂ | 8.2 wikipedia.orgnih.gov |

Note: A higher pKi value indicates a greater binding affinity. researchgate.net Data is compiled from multiple sources.

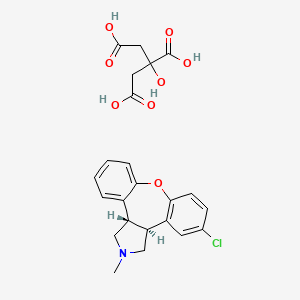

Structure

2D Structure

Properties

Molecular Formula |

C23H24ClNO8 |

|---|---|

Molecular Weight |

477.9 g/mol |

IUPAC Name |

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m1./s1 |

InChI Key |

UDXWQAFGHJZEIQ-CTHHTMFSSA-N |

Isomeric SMILES |

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation

The synthesis of asenapine (B1667633) is a complex process that has evolved, with various methods developed to achieve the desired stereochemistry and optimize production.

Conventional Multistep Synthesis Routes

The foundational methods for preparing asenapine involve a series of chemical reactions. A general approach starts with the transformation of a carboxyl group in a precursor molecule into an acid chloride using thionyl chloride. google.com This is followed by a coupling reaction with sarcosine (B1681465) methyl ester to form an ester intermediate. google.com

One documented route involves the reduction of trans-(+/-)-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one to yield the asenapine base. chemicalbook.com This reduction is typically achieved using a combination of aluminum chloride and lithium aluminum hydride in tetrahydrofuran (B95107) at low temperatures. chemicalbook.com However, a significant challenge in some conventional synthetic pathways is the predominant formation of the undesired cis-isomer, which necessitates additional purification steps to isolate the desired trans-isomer of asenapine. google.com

| Starting Material | Reagents | Key Transformation | Product |

| Acid (2) | Thionyl chloride, Sarcosine methyl ester | Acid chloride formation and coupling | Ester (3) |

| trans-(+/-)-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | Aluminum chloride, Lithium aluminum hydride | Reduction | Asenapine base |

Asymmetric Total Synthesis Approaches and Stereochemical Control

To address the challenge of stereoisomeric purity, asymmetric total synthesis has emerged as a critical area of research. These methods aim to control the stereochemistry during the synthesis, leading directly to the desired enantiomer. An organocatalytic asymmetric Michael addition reaction has been successfully employed in the total synthesis of (+)-asenapine. sci-hub.seresearchgate.netnih.gov This key step involves the reaction of an aldehyde with a trans-nitroalkene, catalyzed by a chiral organocatalyst, to establish the correct stereocenters early in the synthetic sequence. sci-hub.senih.gov Subsequent reductive cyclization then yields the target (+)-asenapine. nih.gov The use of organocatalysis has proven effective in controlling the stereochemistry of reaction products and has found broad application in the asymmetric synthesis of complex molecules. sci-hub.se

Another strategy involves the use of a chiral auxiliary to control stereoselective transformations on a cyclohexane (B81311) ring, followed by an intramolecular Mitsunobu reaction to construct the perhydroindole ring system. epa.gov These advanced synthetic strategies offer precise control over the three-dimensional structure of the molecule, which is crucial for its interaction with biological targets. epa.govmdpi.com

Novel Synthetic Methodologies and Process Optimization

The need for efficient and scalable synthetic procedures for asenapine has driven the development of novel methodologies. google.com Research has focused on optimizing reaction conditions to improve yields and favor the formation of the desired trans-isomer. google.com Process optimization is crucial for industrial-scale production, aiming to create more cost-effective and environmentally friendly manufacturing processes. google.com This includes exploring different catalysts, solvents, and reaction parameters to streamline the synthesis. researchgate.net The development of these optimized methods is essential for making the drug substance more accessible for clinical and commercial use. google.com

Formation and Characterization of Asenapine Citrate (B86180) Salt

Once the asenapine base is synthesized, it is often converted into a salt form to improve its physicochemical properties. Asenapine is a weak base and can form salts with various inorganic and organic acids, including citric acid. ucl.ac.uk

Salt Formation Processes and Polymorphism Research

The formation of a salt involves reacting the asenapine base with a selected acid, such as citric acid. google.com The choice of the counterion is a critical step in drug development, as it can significantly influence properties like solubility, stability, and bioavailability. nih.gov The process of salt selection involves screening multiple salt forms to identify the one with the most desirable characteristics for formulation and storage. researchgate.net

Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a key consideration in salt formation. nih.gov Different polymorphs of a drug substance can exhibit different physical properties. Research into the polymorphic forms of asenapine salts, such as the maleate (B1232345) salt, has identified different crystalline structures, including monoclinic (form H) and orthorhombic (form L) forms. google.comkcl.ac.uk The study of polymorphism is vital to ensure the consistency and stability of the final drug product. researchgate.net

Crystalline and Amorphous Forms Studies

The solid-state form of asenapine citrate, whether crystalline or amorphous, has a profound impact on its properties. Crystalline forms are characterized by a highly ordered three-dimensional structure, which generally imparts greater physical and chemical stability. uu.nl In contrast, amorphous forms lack this long-range order and exist in a higher energy state, which can lead to enhanced solubility but also potential instability. uu.nlwisc.edu

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are key analytical techniques used to characterize these solid-state forms. researchgate.net For instance, DSC can determine the melting point and thermal behavior, with the melting point of the monoclinic form of asenapine maleate reported to be between 141-145°C. ucl.ac.ukgoogle.com Studies have shown that processing techniques can induce transformations between crystalline and amorphous states. researchgate.net The amorphous form of a drug can be stabilized by dispersing it in a polymer matrix, creating what is known as an amorphous solid dispersion. wisc.edu Understanding and controlling the solid-state form is crucial for developing a stable and effective pharmaceutical product.

| Property | Crystalline Form | Amorphous Form |

| Structure | Highly ordered, long-range molecular arrangement | Disordered, lacking long-range order |

| Stability | Generally higher thermodynamic and physical stability | Thermodynamically unstable, prone to recrystallization |

| Solubility | Typically lower | Often higher apparent solubility and dissolution rate |

| Free Energy | Lower free energy state | Higher free energy state |

Impurity Profiling and Control in Asenapine Synthesis

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of the final drug product. For Asenapine, this involves the identification, characterization, and quantification of unwanted chemicals that may be introduced or created during the synthesis process or upon storage. ijpsjournal.compharmtech.com Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for impurity control in new drug substances. ijpsjournal.com

Process-related impurities in Asenapine can originate from various sources, including raw materials, intermediates, by-products, and reagents used in the synthetic route. ijpsjournal.compharmtech.com The control of these impurities is essential, and in some cases, impurities that are also known metabolites of the drug may require specific evaluation. pharmtech.com Examples of impurities that are both process-related and metabolites include Asenapine N-oxide and Desmethyl asenapine. ijpsjournal.compharmtech.com

Several process-related impurities of Asenapine have been identified and characterized using advanced analytical techniques like Ultra-Performance Liquid Chromatography (UPLC) and mass spectrometry (MS). o2hdiscovery.coresearchgate.net These methods are crucial for separating and quantifying impurities, even at trace levels. pharmtech.com The development of a stability-indicating UPLC method allowed for the separation and quantification of three degradation products and several process-related impurities, including Desmethyl asenapine, Deschloro asenapine, and Tetradehydro asenapine. researchgate.net

The following table details some of the known process-related impurities of Asenapine.

| Impurity Name | Chemical Name / Synonym | CAS Number / Molecular Formula |

| Asenapine Impurity 1 | (3aS,12bS)-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one o2hdiscovery.co | CAS: 129385-59-7, M.F.: C17H14ClNO2 o2hdiscovery.co |

| Desmethyl asenapine | N-Desmethyl Impurity venkatasailifesciences.com | M.F.: C16H14ClNO |

| Asenapine N-Oxide | N-Oxide researchgate.netvenkatasailifesciences.com | M.F.: C17H16ClNO2 |

| Deschloro asenapine | - researchgate.net | M.F.: C17H17NO |

| Tetradehydro asenapine | - researchgate.netvenkatasailifesciences.com | M.F.: C17H14ClN |

| cis-Asenapine | - venkatasailifesciences.com | M.F.: C17H16ClNO |

| Asenapine Lactam Impurity | - venkatasailifesciences.com | M.F.: C17H14ClNO2 |

This table is generated based on available data from cited sources. o2hdiscovery.coresearchgate.netvenkatasailifesciences.com

Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov For Asenapine, forced degradation studies are conducted under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis, in accordance with ICH guidelines. researchgate.netscispace.com These studies are instrumental in identifying potential degradation products and establishing the drug's intrinsic stability. nih.gov

Research indicates that Asenapine is susceptible to degradation under acidic and basic hydrolysis, as well as under oxidative and thermal stress. scispace.com While the crystalline form is generally stable, it can undergo degradation when exposed to excessive light. nih.gov One notable degradation product that can form during stability studies, particularly at elevated temperatures, is Fumaric acid. This occurs because Asenapine is a maleate salt, and under certain conditions, maleic acid can convert to fumaric acid. researchgate.net The N-oxide of Asenapine has also been identified as a degradation product in Asenapine tablets. fda.gov

A study employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified a total of five distinct degradation products under various stress conditions. researchgate.net The structural elucidation of these previously unidentified degradants was achieved by analyzing their fragmentation patterns and masses. researchgate.net Analytical methods like reversed-phase high-performance liquid chromatography (RP-HPLC) have been developed to separate and quantify Asenapine from its degradation products, demonstrating the stability-indicating nature of these assays. scispace.comnih.gov

The table below summarizes the findings from forced degradation studies on Asenapine.

| Stress Condition | Observation |

| Acid Hydrolysis | Degradation of Asenapine observed. scispace.com |

| Alkali (Base) Hydrolysis | Degradation of Asenapine observed. scispace.comnih.gov |

| Oxidative Degradation | Degradation of Asenapine observed. scispace.comnih.gov Complete degradation can be achieved with 30% H2O2. derpharmachemica.com |

| Thermal Degradation | Degradation of Asenapine observed. scispace.comnih.gov Conversion of maleic acid to fumaric acid can occur. researchgate.net |

| Photolytic Degradation | Degradation can be induced by excessive light. nih.gov |

This table summarizes data from multiple stability studies. researchgate.netnih.govscispace.comnih.govderpharmachemica.com

Molecular Pharmacology and Receptor Binding Dynamics of Asenapine

Comprehensive Receptor Binding Affinity Profiling

Asenapine (B1667633) demonstrates high affinity for a multitude of receptor subtypes, including serotonergic, dopaminergic, adrenergic, and histaminergic receptors. cpn.or.krelsevier.es This complex interaction with multiple signaling pathways is a hallmark of its pharmacological action. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a stronger binding affinity.

Asenapine exhibits a high affinity for a broad spectrum of serotonin (B10506) (5-HT) receptors. cpn.or.kr It binds with very high affinity to the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors. patsnap.com Specifically, its affinity for the 5-HT2A receptor is notably high, which is a characteristic feature of many atypical antipsychotics. dovepress.comnih.gov The affinity for various serotonin receptor subtypes is considered to contribute to its effects on both positive and negative symptoms in schizophrenia. cpn.or.krpatsnap.com

Table 1: Binding Affinities (pKi) of Asenapine at Serotonergic Receptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| 5-HT1A | 8.6 |

| 5-HT1B | 8.4 |

| 5-HT2A | 10.2 |

| 5-HT2B | 9.8 |

| 5-HT2C | 10.5 |

| 5-HT5A | 8.8 |

| 5-HT6 | 9.5 |

| 5-HT7 | 9.9 |

Data sourced from: wikipedia.org

Asenapine displays high affinity for all four major dopamine (B1211576) receptor subtypes (D1, D2, D3, and D4). cpn.or.krpsychiatryonline.org Its interaction with the D2 receptor is a cornerstone of its antipsychotic activity, helping to modulate dopaminergic pathways that are implicated in psychosis. patsnap.com Notably, asenapine has a higher affinity for D3 receptors compared to D2 receptors. dovepress.com

Table 2: Binding Affinities (pKi) of Asenapine at Dopaminergic Receptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| D1 | 8.9 |

| D2 | 8.9 |

| D3 | 9.4 |

| D4 | 9.0 |

Data sourced from: wikipedia.org

Asenapine demonstrates high affinity for several adrenergic receptor subtypes. cpn.or.krelsevier.es It binds strongly to α1A, α2A, α2B, and α2C adrenergic receptors. wikipedia.org The antagonism at these receptors may contribute to some of the therapeutic effects and side effects associated with the compound. oup.comnih.gov For instance, blockade of α2-adrenergic receptors is thought to potentially improve negative symptoms and cognitive function. nih.gov

Table 3: Binding Affinities (pKi) of Asenapine at Adrenergic Receptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| α1A | 8.9 |

| α2A | 8.9 |

| α2B | 9.5 |

| α2C | 8.9 |

Data sourced from: wikipedia.org

Asenapine possesses a very high affinity for the histamine (B1213489) H1 receptor and a moderate affinity for the H2 receptor. cpn.or.krdovepress.comwikipedia.org The potent H1 receptor blockade is a common feature among many antipsychotic medications and is associated with sedative effects. patsnap.comdrugbank.com Asenapine is unique among atypical antipsychotics for also having antagonistic activity at H2 receptors. dovepress.com

Table 4: Binding Affinities (pKi) of Asenapine at Histaminergic Receptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| H1 | 9.0 |

| H2 | 8.2 |

Data sourced from: wikipedia.org

A distinguishing characteristic of asenapine's receptor binding profile is its negligible affinity for muscarinic cholinergic receptors. cpn.or.krdovepress.comwikipedia.orgpsychiatryonline.orgoup.comunisi.it This lack of significant interaction with muscarinic receptors means that it is less likely to cause anticholinergic side effects. nih.govdrugbank.com

Agonistic and Antagonistic Functional Characterization in Vitro Assays

In vitro functional assays have been employed to characterize the activity of asenapine at its various high-affinity receptor targets. The primary mechanism of action for asenapine is antagonism at these receptors. drugbank.comeuropa.eu It acts as an antagonist at dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (H1, H2) receptors. wikipedia.orgoup.comeuropa.eu

Receptor Occupancy Studies in Cellular Models

Receptor occupancy studies are crucial for understanding the therapeutic window of a drug. For asenapine, these studies, primarily conducted through in vivo methods like positron emission tomography (PET) scans, provide insight into the receptor engagement necessary for its clinical effects.

In vivo receptor occupancy analysis in rat brains demonstrated that asenapine induces time- and exposure-dependent increases in both D2 and 5-HT2A receptor occupancy. hres.ca These studies established the plasma concentrations required to achieve 50% receptor occupancy (EC50), a key measure of drug potency at the receptor level. hres.ca

Dosing strategies for asenapine aim to achieve approximately 75% occupancy of dopamine D2 receptors, a level considered vital for antipsychotic efficacy. nih.govdovepress.com Studies in patients with schizophrenia have confirmed that appropriate therapeutic levels of D2 receptor occupancy, ranging from 68% to 93%, are achieved with clinical doses. nih.gov

Table 1: Asenapine Receptor Occupancy Data

| Receptor | Occupancy Level | Required Plasma Concentration (in rats) | Notes |

|---|---|---|---|

| 5-HT2A | 50% | 0.48 ng/mL hres.ca | Plasma level necessary for 50% receptor occupancy. hres.ca |

| D2 | 50% | 1.24 ng/mL hres.ca | Plasma level necessary for 50% receptor occupancy. hres.ca |

| D2 | 60%-80% | 1-3 ng/mL hres.ca | Range thought to be necessary for antipsychotic activity. hres.ca |

| D2 | ~75% | - | Target occupancy for 5 mg tablet administration. nih.gov |

| D2 | ~85% | - | Target occupancy for 10 mg tablet administration. nih.gov |

Downstream Signaling Pathway Modulation

Asenapine's interaction with its primary receptor targets initiates a cascade of downstream signaling events that modulate neural circuits. Its efficacy is not solely due to receptor blockade but also its influence on intracellular signaling pathways.

A key mechanism is the modulation of glutamatergic neurotransmission. Research has shown that asenapine can potentiate N-methyl-D-aspartate (NMDA) receptor-evoked current responses in cortical pyramidal cells, suggesting an enhancement of glutamatergic activity through an indirect mechanism. hres.ca This is significant as it may reverse the hypoactivity of cortical NMDA receptors, a state implicated in the pathophysiology of schizophrenia. cambridge.org This effect on glutamate (B1630785) transmission is also linked to the upregulation of D1 receptors, which may contribute to a lower incidence of extrapyramidal symptoms. drugbank.com

Furthermore, the combined antagonist activity at D2 and 5-HT2A receptors has been shown to enhance the efflux of both dopamine (DA) and acetylcholine (B1216132) (ACh) in the brains of rats, which may contribute to improvements in cognitive and negative symptoms. drugbank.com In different cellular models, asenapine maleate (B1232345) has been found to inhibit the ROS/TGFβ1/MAPK signaling pathway, which is involved in cellular proliferation and fibrosis. termedia.pl

Like other antipsychotics that block D2 receptors (which are Gi/o protein-coupled), asenapine can influence the adenylate cyclase-cAMP protein kinase A (PKA) pathway. dovepress.com By blocking the inhibitory effect of dopamine on adenylate cyclase, it can lead to complex, region-dependent changes in cAMP production and downstream signaling cascades like the DARPP-32 pathway. dovepress.com

Comparative Molecular Pharmacology with Related Pharmacological Agents

The pharmacological profile of asenapine is distinct when compared to other atypical antipsychotics such as olanzapine (B1677200), risperidone (B510), and clozapine. While it shares the characteristic high ratio of 5-HT2A to D2 receptor binding affinity with other atypicals, the specific affinities and their rank order are unique. nih.govcpn.or.kr

Distinct Receptor Signature Analysis

Asenapine possesses a "unique human receptor signature" defined by its binding affinities and functional effects across a broad spectrum of receptors. cpn.or.kr When tested on cloned human receptors, asenapine demonstrates high affinity for a multitude of serotonin, dopamine, adrenergic, and histamine receptors. cpn.or.kr

A notable distinction is its very low affinity for muscarinic cholinergic receptors, a feature it shares with agents like risperidone and ziprasidone, but which contrasts sharply with olanzapine and clozapine. nih.gov This may contribute to a more favorable cognitive profile. nih.gov Furthermore, asenapine is the only known atypical antipsychotic to have affinity for histamine H2 receptors in addition to H1 receptors. nih.govcpn.or.kr

Compared to its own D2 receptor affinity, asenapine exhibits even higher affinity for several other receptors, including 5-HT2C, 5-HT2A, 5-HT2B, 5-HT7, 5-HT6, α2B, and D3 receptors. dovepress.comcpn.or.kr This suggests a more robust engagement of these other targets at clinically effective doses. cpn.or.kr Functionally, asenapine acts as a potent antagonist at these receptors, and its profile of functional effects differs from that of risperidone and olanzapine at specific receptors like 5-HT1A, 5-HT6, and α2-adrenergic receptors. cpn.or.kr

Table 2: Comparative Receptor Binding Affinities (pKi) of Asenapine and Related Antipsychotics

| Receptor | Asenapine (pKi) cpn.or.kr | Olanzapine (pKi) | Risperidone (pKi) |

|---|---|---|---|

| Dopamine | |||

| D1 | 8.9 | 7.5 | 7.3 |

| D2 | 8.9 | 8.0 | 8.8 |

| D3 | 9.4 | 7.5 | 8.3 |

| D4 | 9.0 | 7.4 | 7.5 |

| Serotonin | |||

| 5-HT1A | 8.6 | 6.7 | 7.6 |

| 5-HT1B | 8.4 | 7.0 | 6.8 |

| 5-HT2A | 10.2 | 8.2 | 9.3 |

| 5-HT2C | 10.5 | 8.2 | 6.6 |

| 5-HT6 | 9.6 | 7.2 | 6.2 |

| 5-HT7 | 9.9 | 7.3 | 8.0 |

| Adrenergic | |||

| Alpha-1 | 8.9 | 7.7 | 8.6 |

| Alpha-2A | 8.9 | 7.6 | 8.1 |

| Alpha-2B | 9.5 | 7.6 | 7.9 |

| Alpha-2C | 8.9 | 7.6 | 7.9 |

| Histamine | |||

| H1 | 9.0 | 8.8 | 8.1 |

| H2 | 8.2 | <5.0 | <5.0 |

| Muscarinic | |||

| M1-M5 | <5.0 | 7.0-8.0 | <6.0 |

Note: pKi is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates a higher binding affinity. Data for Olanzapine and Risperidone are compiled from various sources for comparison and may vary slightly between studies. [1, 23 from source nih.gov]

Preclinical Pharmacokinetics and Drug Metabolism Research

Absorption Mechanisms and Permeability Studies

The initial phase of pharmacokinetic research involves understanding how asenapine (B1667633) enters the systemic circulation. For asenapine, which is administered sublingually, research has focused on its movement across the oral mucosa.

In Vitro Membrane Permeability Assays

To predict the absorption of asenapine in vivo, researchers utilize in vitro models that mimic biological membranes. A common model is the Caco-2 cell line, a human epithelial colorectal adenocarcinoma cell line that differentiates to form a monolayer of polarized cells, simulating the intestinal barrier.

Studies on asenapine maleate-loaded nanostructured lipid carriers (NLCs) have demonstrated the compound's permeability characteristics. In one such study using a Caco-2 cell monolayer, the apparent permeability (Papp) of a plain asenapine drug solution was compared to that of the NLC formulation. The results showed that the NLCs significantly enhanced the permeability of asenapine across the cell layer. asiapharmaceutics.info Similarly, studies with asenapine maleate (B1232345) solid lipid nanoparticles (AM-SLNs) confirmed that transport across Caco-2 cells was significantly increased compared to a simple asenapine dispersion. sci-hub.se Further investigation revealed that the cellular uptake mechanism for these nanoparticle formulations is dependent on both time and energy, involving endocytosis mediated by clathrin and caveolae. sci-hub.setga.gov.au

Other in vitro models, such as the EpiOral™ tissue model, have also been used to determine API-specific parameters like diffusivity and the fraction of unbound drug in the oral mucosa. fda.gov These assays provide a high-throughput method for screening and understanding the passive diffusion potential of compounds like asenapine. fda.govhres.ca

Table 1: In Vitro Permeability of Asenapine Formulations Across Caco-2 Cell Monolayers

| Formulation | Apparent Permeability (Papp) (cm/sec) | Reference |

|---|---|---|

| Plain Asenapine Maleate Solution | 4.1 ± 0.3 x 10-6 | asiapharmaceutics.info |

| Asenapine Maleate-Loaded NLCs | 24.2 ± 1.5 x 10-6 | asiapharmaceutics.info |

Oral Mucosal Absorption Models and Physicochemical Factors

The absorption of asenapine following sublingual administration is a complex process governed by its physicochemical properties and the physiology of the oral cavity. drugbank.comeuropa.eukcl.ac.uk The process is characterized by a rapid initial partitioning of the dissolved drug into the mucosal membranes of the oral cavity. drugbank.comeuropa.eu This initial absorption into the tissue happens within minutes. drugbank.com However, this is followed by a much slower release from the mucosal tissues into the systemic circulation, which is the rate-limiting step and explains why the peak plasma concentration (Tmax) is observed at approximately one hour. drugbank.comeuropa.eukcl.ac.uk

This absorption model is influenced by several physicochemical factors. medtechbcn.com Key properties like molecular weight, partition coefficient, and pKa are crucial. medtechbcn.com For a drug to be suitable for oral mucosal delivery, it generally should have a molecular weight under 500 to facilitate diffusion. medtechbcn.com Asenapine's absorption is also dependent on its solubility in saliva (pH 5.5-7.0) and its ionization state, which is determined by its pKa of 8.51. medtechbcn.comnih.gov Because drugs primarily diffuse across lipid bilayers in their unionized form, the pH of the local environment plays a significant role. medtechbcn.com

The bioavailability of asenapine is linked to its saturation solubility in the mouth. drugbank.comeuropa.eu At doses below this saturation point, bioavailability is mainly controlled by the equilibrium of mass transport. drugbank.comeuropa.eu However, at doses exceeding saturation solubility, other variables such as the drug's dissolution rate and the contact time within the oral cavity become important factors. drugbank.comeuropa.eu

Table 2: Physicochemical Properties of Asenapine

| Property | Value | Reference |

|---|---|---|

| pKa (free base) | 8.51 | nih.gov |

| Melting Point (maleate salt) | 139.9 ºC | nih.gov |

| Oral Bioavailability (sublingual) | ~35% | nih.govfda.gov |

| Oral Bioavailability (swallowed) | <2% | nih.govfda.gov |

Distribution Characteristics in Preclinical Models

Once absorbed, asenapine distributes throughout the body. Preclinical studies investigate its binding to plasma proteins and its accumulation in various tissues, including the central nervous system (CNS).

Plasma Protein Binding Dynamics

Asenapine exhibits extensive binding to plasma proteins. nih.gov In vitro studies have consistently shown that approximately 95% of asenapine is bound to proteins in the plasma of humans and various experimental animal species. nih.gov This high degree of binding is also observed for its primary active metabolite, N-desmethylasenapine.

The primary proteins in plasma responsible for drug binding are albumin and alpha-1-acid glycoprotein (B1211001) (AAG). As a basic molecule, asenapine is expected to bind significantly to AAG. This high level of protein binding is a key characteristic that influences the compound's distribution and clearance, as only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.

Table 3: Plasma Protein Binding of Asenapine in Preclinical and Human Plasma

| Compound | Plasma Protein Binding (%) | Species | Reference |

|---|---|---|---|

| Asenapine | >95% | Human, Mouse, Rat, Dog | nih.gov |

| N-desmethylasenapine | >95% | Human, Experimental Species |

Tissue Distribution Profiling in Animal Models

Preclinical studies in animal models demonstrate that asenapine has a high volume of distribution, indicating that it distributes extensively into tissues outside of the bloodstream.

In vivo studies using radiolabeled ([14C]) asenapine in rats showed that radioactivity was widely distributed to most tissues following administration. tga.gov.au The concentration of the compound in tissues peaked around 24 hours post-dose and was eliminated more slowly from the tissues than from the plasma. tga.gov.au

A more detailed tissue distribution study in rats following oral administration of asenapine maleate provided specific concentration data in various organs. At one hour post-administration, the highest concentration was found in the small intestine. By the eight-hour mark, the spleen showed the highest accumulation of the drug. nih.gov

Table 4: Asenapine Concentration in Rat Tissues Following a Single Oral Dose

| Tissue | Concentration at 1 hour (ng/g) | Concentration at 8 hours (ng/g) | Reference |

|---|---|---|---|

| Plasma | 200.31 ± 66.82 | 238.16 ± 103.79 | nih.gov |

| Brain | 70.18 ± 44.57 | 78.68 ± 31.02 | nih.gov |

| Liver | 602.44 ± 161.46 | 525.64 ± 204.61 | nih.gov |

| Kidneys | 607.71 ± 200.73 | 480.12 ± 166.42 | nih.gov |

| Spleen | 618.83 ± 193.76 | 795.52 ± 292.18 | nih.gov |

| Small Intestine | 1134.11 ± 349.88 | -- | nih.gov |

Data derived from figures in the cited source and represents plain asenapine maleate solution.

Blood-Brain Barrier Penetration Studies

For a centrally acting antipsychotic drug, penetration of the blood-brain barrier (BBB) is essential for its therapeutic effect. Preclinical data confirm that asenapine readily crosses the BBB and enters the central nervous system. drugbank.comeuropa.eu

Studies in rats demonstrated that following administration, both asenapine and its active metabolite, N-desmethylasenapine, are detected in brain tissue. drugbank.com FDA review documents indicate that asenapine accumulates in the brain, with one study noting a brain-to-tissue ratio of 19 at three hours post-dosing. drugbank.com The N-desmethylasenapine metabolite was also found to have a brain-to-plasma ratio greater than 1, indicating effective penetration. drugbank.com Another study in rats quantified the brain-to-plasma ratio of asenapine at different time points, confirming its presence in the brain, although concentrations were lower than in plasma. nih.gov The ability of asenapine to enter the brain is further supported by pharmacodynamic studies in monkeys and rats, where the drug produced effects on neurotransmitter turnover and receptor occupancy in various brain regions. fda.goveuropa.eu

Table 5: Asenapine Brain-to-Plasma Ratio in Rats

| Time Point | Brain-to-Plasma Ratio | Reference |

|---|---|---|

| 1 hour | 0.35 ± 0.22 | nih.gov |

| 8 hours | 0.33 ± 0.13 | nih.gov |

| 24 hours | 0.06 ± 0.02 | nih.gov |

Metabolic Pathways and Enzyme Characterization

The metabolism of asenapine is extensive, primarily occurring through two main pathways: direct glucuronidation and oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. europa.eupsychopharmacologyinstitute.comeuropa.eu

Cytochrome P450 (CYP) Isoenzyme Involvement (CYP1A2, CYP3A4, CYP2D6)

In vitro studies have identified the specific CYP isoenzymes involved in asenapine's metabolism. CYP1A2 is the principal enzyme responsible for the oxidative metabolism and demethylation of asenapine. europa.eupsychopharmacologyinstitute.comdrugbank.com CYP3A4 and CYP2D6 also contribute to its metabolism, but to a lesser extent. psychopharmacologyinstitute.comhres.cawikidoc.org

Research in rats has shown that chronic administration of asenapine can lead to a down-regulation of several CYP enzymes, including CYP1A, CYP2B, CYP2C11, and CYP3A. nih.govmdpi.com This suggests that asenapine may inhibit its own metabolism over time, potentially leading to higher plasma concentrations with prolonged treatment. nih.govmdpi.com Asenapine has been shown to be a weak inhibitor of CYP2D6. europa.eupsychopharmacologyinstitute.comeuropa.eu In cultured human hepatocytes, asenapine did not induce the activities of CYP1A2 or CYP3A4. europa.eupsychopharmacologyinstitute.comeuropa.eu

The following table summarizes the key cytochrome P450 isoenzymes involved in asenapine metabolism:

Table 1: Cytochrome P450 Isoenzyme Involvement in Asenapine Metabolism| Enzyme | Role in Asenapine Metabolism | Findings from Preclinical Research |

|---|---|---|

| CYP1A2 | Primary enzyme for oxidation and demethylation. europa.eupsychopharmacologyinstitute.comdrugbank.com | Chronic asenapine treatment in rats led to decreased CYP1A activity and protein levels. nih.gov Asenapine does not induce CYP1A2 activity in human hepatocytes. europa.eupsychopharmacologyinstitute.com |

| CYP3A4 | Minor contributor to oxidative metabolism. psychopharmacologyinstitute.comhres.cawikidoc.org | Chronic asenapine treatment in rats decreased CYP3A activity. nih.govmdpi.com Asenapine does not induce CYP3A4 activity in human hepatocytes. europa.eupsychopharmacologyinstitute.com |

| CYP2D6 | Minor contributor to oxidative metabolism. psychopharmacologyinstitute.comhres.cawikidoc.org | Asenapine is a weak inhibitor of CYP2D6. europa.eupsychopharmacologyinstitute.comeuropa.eu |

Identification and Characterization of Major and Minor Metabolites in Preclinical Species

In preclinical species, as well as in humans, asenapine is extensively metabolized. hres.cahres.ca The primary metabolite found in human plasma is asenapine N+-glucuronide. europa.eueuropa.eunih.govtga.gov.au Other significant metabolites identified include N-desmethylasenapine and N-desmethylasenapine-N-carbamoylglucuronide. europa.eueuropa.euhres.canih.gov Unchanged asenapine is present in smaller quantities. europa.eueuropa.euwikidoc.org

In animal studies, the N-oxide metabolite was found to be important, which was not a prominent metabolite in humans. hres.ca However, most metabolic pathways observed in humans have also been identified in preclinical species. hres.cahres.ca Other metabolites identified in preclinical and clinical studies include 11-hydroxyasenapine (B583361) sulphate, 10,11-dihydroxy-N-desmethylasenapine, and 10,11-dihydroxyasenapine. nih.govtga.gov.au

Table 2: Major and Minor Metabolites of Asenapine

| Metabolite | Pathway of Formation | Found in Preclinical Species | Found in Humans |

|---|---|---|---|

| Asenapine N+-glucuronide | Direct glucuronidation (UGT1A4) | Yes (low levels in some species) tga.gov.au | Yes (Major) europa.eueuropa.eunih.govtga.gov.au |

| N-desmethylasenapine | N-demethylation (CYP1A2) | Yes hres.catga.gov.au | Yes europa.eueuropa.eunih.gov |

| N-desmethylasenapine-N-carbamoylglucuronide | Further metabolism of N-desmethylasenapine | Yes hres.ca | Yes europa.eueuropa.eunih.gov |

| 11-hydroxyasenapine sulphate | Hydroxylation and sulfation | Yes (low levels) tga.gov.au | Yes nih.govtga.gov.au |

| Asenapine N-oxide | Oxidation | Yes (Prominent in some species) hres.ca | Minor hres.ca |

Contribution of Metabolites to Overall Pharmacological Profile

The pharmacological activity of asenapine is primarily attributed to the parent compound itself. europa.eueuropa.euwikidoc.org The numerous metabolites produced are generally considered to be inactive. tandfonline.comresearchgate.netdovepress.com For instance, the major metabolite, asenapine N+-glucuronide, has been shown to have no activity at the hERG channel. hres.ca N-desmethylasenapine demonstrated some effects in isolated canine Purkinje fibers, but at concentrations approximately 10 times higher than the parent compound. hres.ca

Excretion Routes and Mass Balance Studies in Preclinical Species

Mass balance studies using radiolabeled asenapine have been conducted to determine the excretion routes. Following administration, the majority of the dose is recovered in the urine and feces. europa.eueuropa.eu In humans, approximately 50% of the radioactive dose is recovered in the urine and about 40% in the feces. europa.eueuropa.euwikidoc.orgnps.org.au Unchanged asenapine is excreted in only small amounts in the feces, ranging from 5-16%. europa.eueuropa.eunps.org.au The excretion of drug-related material in both urine and feces has also been observed across different preclinical species, with the percentages varying among them. hres.cahres.ca

Preclinical Pharmacokinetic Modeling and Simulation

Preclinical pharmacokinetic studies in rats have been conducted to understand the absorption, distribution, metabolism, and elimination of asenapine. Following oral administration in rats, a half-life of approximately 32.74 ± 7.51 hours was observed, indicating slow elimination. bioanalysis-zone.comnih.gov Biodistribution studies in rats showed that asenapine preferentially distributes to highly perfused organs. nih.govpsychiatria-danubina.com Pharmacokinetic modeling in rats after oral administration of asenapine-loaded nanostructured lipid carriers (NLCs) showed a prolonged half-life of 54.3 ± 0.6 hours compared to the plain drug solution (31.6 ± 2.1 hours). kcl.ac.uk These preclinical models are crucial for predicting human pharmacokinetics and for designing clinical studies. hres.ca

Population Pharmacokinetic Analysis in Animal Models

Preclinical studies in various animal models have characterized the pharmacokinetic profile of asenapine, revealing it to be a compound with high clearance, a large volume of distribution, and a generally short half-life. hres.cafda.gov Pharmacokinetic analyses have been conducted primarily in rats and dogs, providing insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

In general, the pharmacokinetics of asenapine in laboratory animals were found to be linear with dose, except at high oral doses, and did not change with repeated dosing. hres.ca No significant pharmacokinetic differences have been observed between genders in animal models. hres.caeuropa.eu

Absorption and Bioavailability

Following administration, asenapine is well absorbed. fda.gov However, its oral bioavailability varies between species. In rats, the oral bioavailability ranges from 21% to 64%, whereas in dogs, it is less than 10%. tga.gov.au

Distribution

Asenapine exhibits extensive distribution into tissues, which is consistent with its large volume of distribution of approximately 20-25 L/kg. fda.govresearchgate.net It readily penetrates tissues, including the brain. fda.gov Studies have also confirmed that asenapine crosses the placental barrier and is excreted into the milk of lactating rats. hres.cafda.gov The protein binding of asenapine is consistently high across all tested species, exceeding 95%. fda.govtga.gov.auresearchgate.net It binds to plasma proteins, including albumin and α1-acid glycoprotein. europa.eueuropa.eu Furthermore, in vitro studies have shown that asenapine is not a substrate for P-glycoprotein. fda.gov

Metabolism

Asenapine undergoes extensive metabolism in laboratory animals through multiple pathways, with oxidative metabolism via N-demethylation and N-oxidation being predominant. fda.gov The primary enzyme responsible for its metabolism is CYP1A2, with minor contributions from CYP3A4 and CYP2D6. mdpi.com More than 40 metabolites have been detected in the circulation and excreta of laboratory animals. fda.gov Key metabolites include N-desmethylasenapine. fda.govtga.gov.au Importantly, the major metabolites found in humans have also been identified in laboratory animals. fda.gov

Elimination

The elimination of asenapine is characterized by high clearance and a short half-life in animal models. fda.gov Following intravenous administration of a 1.5 mg/kg dose to rats and dogs, the clearance was approximately 4 L/h/kg, with a corresponding short half-life of about 1 hour. tga.gov.au In contrast, a study in rats following oral administration reported a longer half-life of 32.74 ± 7.51 hours, suggesting slower elimination after oral intake. bioanalysis-zone.com

Pharmacokinetic Parameters of Asenapine in Animal Models

| Parameter | Species | Value | Route of Administration | Source |

|---|---|---|---|---|

| Oral Bioavailability | Rat | 21-64% | Oral | tga.gov.au |

| Oral Bioavailability | Dog | <10% | Oral | tga.gov.auresearchgate.net |

| Clearance | Rat, Dog | ~4 L/h/kg | Intravenous | tga.gov.au |

| Volume of Distribution (Vd) | General Animal Models | ~20-25 L/kg | Not Specified | researchgate.net |

| Half-life (t1/2) | Rat, Dog | ~1 hour | Intravenous | tga.gov.au |

| Half-life (t1/2) | Rat | 32.74 ± 7.51 hours | Oral | bioanalysis-zone.com |

| Protein Binding | Rat, Dog | >95% | In Vitro | tga.gov.au |

Preclinical Pharmacodynamics and Biological Activity Models

Neurochemical Effects in Animal Brain Regions

Microdialysis and electrophysiological studies in animal models, primarily in rats, have demonstrated that asenapine (B1667633) distinctively modulates the release of several key neurotransmitters in a region-specific manner. tandfonline.comnih.gov The compound preferentially increases the efflux of dopamine (B1211576), noradrenaline, and acetylcholine (B1216132) in cortical and limbic brain areas, which are critically involved in mood regulation, cognition, and psychosis. tandfonline.comnih.govmdpi.com

Dopamine (DA): Asenapine administration leads to a significant and dose-dependent increase in dopamine efflux in both the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAc). nih.gov Studies using in vivo voltammetry have shown that at lower doses, asenapine preferentially elevates dopamine release in the shell subregion of the NAc compared to the core, a profile shared by other atypical antipsychotics. nih.govtandfonline.com This enhanced dopaminergic activity in the mPFC is thought to be mediated, at least in part, by a dopamine D1 receptor-dependent mechanism. ki.se

Noradrenaline (NA) / Norepinephrine (NE): Research indicates that asenapine robustly increases the extracellular levels of noradrenaline in the mPFC and hippocampus. ki.seresearchgate.netdiva-portal.org This effect is attributed to its antagonistic activity at α2-adrenoceptors. ki.se

Serotonin (B10506) (5-HT): The effect of asenapine on the serotonin system is complex. It has been shown to increase serotonin output in the mPFC. ki.sediva-portal.org This is likely mediated by its potent antagonism of 5-HT2A receptors and partial agonism at 5-HT1A receptors. diva-portal.orgresearchgate.net Electrophysiological studies in the dorsal raphe nucleus (DRN), the primary source of serotonergic neurons, show that acute asenapine administration can reduce the suppressant effects of 5-HT1A and 5-HT7 receptor agonists on serotonin neuronal firing. nih.govnih.gov However, one microdialysis study noted that a 0.1 mg/kg dose of asenapine did not significantly alter 5-HT efflux in the mPFC or hippocampus. researchgate.net

Acetylcholine (ACh): Asenapine significantly enhances acetylcholine efflux in the mPFC and hippocampus. researchgate.netdrugbank.com This effect was observed at doses of 0.1 and 0.5 mg/kg in the mPFC, while only the higher dose was effective in the hippocampus. researchgate.net Notably, asenapine did not increase acetylcholine release in the NAc at any tested dose, highlighting regional specificity. researchgate.net The pro-cholinergic effect in the cortex and hippocampus is suggested to be linked to its 5-HT1A receptor activity. researchgate.net

Glutamate (B1630785): Asenapine has been found to potentiate cortical glutamatergic neurotransmission. tandfonline.comnih.gov Specifically, at low nanomolar concentrations, it significantly enhances N-methyl-D-aspartate (NMDA)-induced currents in pyramidal neurons of the mPFC. nih.gov This facilitation of glutamatergic activity is a key finding, suggesting a potential mechanism for effects on cognitive and negative symptoms. nih.gov Co-administration with an SSRI has been shown to facilitate both NMDA- and AMPA-induced currents. diva-portal.org However, direct measurement via microdialysis showed that asenapine did not affect the basal efflux of glutamate in the mPFC or NAc. researchgate.net

Table 1: Summary of Asenapine's Effect on Neurotransmitter Efflux in Rat Brain Regions

| Neurotransmitter | Medial Prefrontal Cortex (mPFC) | Nucleus Accumbens (NAc) | Hippocampus (HIP) | Primary Mechanism(s) |

|---|---|---|---|---|

| Dopamine | ↑ nih.govresearchgate.net | ↑ nih.govtandfonline.com | ↑ researchgate.net | D2/5-HT2A antagonism; 5-HT1A partial agonism ki.se |

| Noradrenaline | ↑ ki.seresearchgate.net | Not Reported | ↑ researchgate.net | α2-adrenoceptor antagonism ki.se |

| Serotonin | ↑ ki.sediva-portal.org | Not Reported | Not Reported | 5-HT2A antagonism; 5-HT1A partial agonism diva-portal.orgresearchgate.net |

| Acetylcholine | ↑ researchgate.net | No Change researchgate.net | ↑ researchgate.net | Indirect 5-HT1A agonism researchgate.net |

| Glutamate | Potentiation of NMDA currents nih.gov (No change in basal efflux researchgate.net) | No change in basal efflux researchgate.net | Not Reported | D1 receptor-mediated potentiation ki.se |

Prolonged treatment with asenapine induces neuroadaptive changes, altering the density and responsiveness of several neurotransmitter receptors in different brain regions. tandfonline.comnih.govmdpi.com These alterations are distinct from those caused by first-generation antipsychotics and are believed to contribute to asenapine's long-term therapeutic effects. oup.com

Adrenergic Receptors: Following 4 weeks of twice-daily administration in rats, asenapine produced dose-dependent increases in the binding density of α1- and α2-adrenergic receptors in the medial prefrontal cortex and dorsolateral frontal cortex. oup.com This upregulation is likely a compensatory response to asenapine's sustained antagonist activity at these receptors. oup.com

Cholinergic Muscarinic Receptors: The same chronic treatment paradigm resulted in increased muscarinic cholinergic receptor binding in the cortex and hippocampus. oup.com This is noteworthy as asenapine itself has no significant affinity for muscarinic receptors, suggesting an indirect modulatory effect on the cholinergic system. oup.comeuropa.eu

Dopamine and Glutamate Receptors: Chronic asenapine has been reported to alter the abundance of dopamine and glutamate receptor subtypes. tandfonline.comnih.gov Specifically, its effects on glutamate transmission are linked to an upregulation of D1 receptors. drugbank.com

Table 2: Receptor Binding Changes After Chronic Asenapine Administration (4 weeks) in Rats

| Receptor Family | Receptor Subtype | Brain Region | Effect on Binding Density |

|---|---|---|---|

| Adrenergic | α1-adrenergic | Medial Prefrontal Cortex (mPFC) | ↑ (30-57%) oup.com |

| Dorsolateral Frontal Cortex (DFC) | ↑ (27-53%) oup.com | ||

| α2-adrenergic | Medial Prefrontal Cortex (mPFC) | ↑ (36-50%) oup.com | |

| Dorsolateral Frontal Cortex (DFC) | ↑ (41-52%) oup.com | ||

| Cholinergic | Muscarinic (Total) | Cortex & Hippocampus | ↑ oup.com |

| Serotonin | 5-HT7 | Dorsal Raphe Nucleus (DRN) | Altered Responsiveness nih.govnih.gov |

Behavioral Animal Models of Drug Action

Asenapine has been extensively evaluated in behavioral paradigms designed to predict clinical efficacy across different therapeutic domains. portico.org

Asenapine demonstrates potent activity in animal models that are highly predictive of antipsychotic efficacy. researchgate.netescholarship.org

Conditioned Avoidance Response (CAR): In this model, asenapine produces a dose-dependent suppression of the conditioned avoidance response in rats. nih.gov Crucially, this effect is achieved without inducing catalepsy, an animal model correlate of extrapyramidal side effects (EPS), suggesting a low propensity for such motor adverse effects. nih.govoup.com

Dopamine Agonist-Induced Behaviors: Asenapine is highly potent at reversing behaviors induced by dopamine agonists. It effectively blocks amphetamine-stimulated locomotor activity (Amp-LMA) and reverses apomorphine-disrupted prepulse inhibition (Apo-PPI) in rats. researchgate.netescholarship.orgnih.govplos.org Its potency in these antidopaminergic assays is a strong indicator of its antipsychotic properties. nih.govnih.gov

The evidence for asenapine's antidepressant-like activity in animal models is mixed.

Forced Swim Test (FST): In the standard FST in rats, asenapine did not have a significant effect on immobility time. nih.govnih.gov It also failed to alter immobility time in the adrenocorticotropic hormone (ACTH)-treated rat model, which is designed to represent treatment-resistant depression. nih.gov

Chronic Mild Stress (CMS): In contrast to the FST results, asenapine was effective in the CMS model, a paradigm with high predictive validity for antidepressant action. It was shown to attenuate CMS-induced 'anhedonia' in rats. researchgate.net

Anxiolytic and Antimanic Models: Asenapine has demonstrated anxiolytic-like effects in the rat conditioned fear stress test. researchgate.net Furthermore, it shows robust antimanic-like properties, significantly decreasing the hyperlocomotion of rats in the sleep deprivation model of mania. nih.govnih.gov

The potential for asenapine to improve cognitive deficits has been explored in several models, with results varying by species and cognitive domain. tandfonline.commdpi.com

Rat Models of Learning and Attention: In standard rat models, asenapine did not improve, and at higher doses impaired, performance on tasks of short-term spatial memory (Delayed Non-Match to Place, DNMTP) and attention (Five-Choice Serial Reaction, 5-CSR). researchgate.netescholarship.orgnih.gov This impairment was attributed to disturbances in motor function at doses higher than those required for antipsychotic activity. tandfonline.comnih.govnih.gov However, in a different paradigm, asenapine did reverse phencyclidine (PCP)-induced deficits in a novel object recognition task in rats. plos.org

Primate Models of Executive Function: In contrast to the findings in rats, studies in non-human primates have yielded more promising results. In monkeys treated with PCP to model the cognitive deficits of schizophrenia, asenapine produced substantial and sustained improvements in executive function. tandfonline.compsychiatria-danubina.com This suggests that asenapine's pro-cognitive potential may be more evident in higher-order cognitive tasks.

Table of Compound Names

| Compound Name |

|---|

| 8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide) |

| Acetylcholine |

| Adrenocorticotropic hormone |

| Amphetamine |

| Apomorphine |

| Asenapine |

| Asenapine Citrate (B86180) |

| Clozapine |

| Dopamine |

| Escitalopram |

| Flesinoxan |

| Fluoxetine |

| Glutamate |

| Haloperidol |

| LP-44 |

| Mirtazapine |

| N-desmethyl-asenapine |

| N-glucuronide-asenapine |

| N-methyl-D-aspartate (NMDA) |

| Noradrenaline / Norepinephrine |

| Olanzapine (B1677200) |

| Phencyclidine |

| Quetiapine |

| Reboxetine |

| Risperidone (B510) |

| Serotonin |

| Sulpiride |

| Valproate |

Cellular and Molecular Mechanistic Studies in In Vitro Systems

Asenapine's therapeutic effects are believed to stem from its complex interaction with a wide array of neurotransmitter receptors. Its primary mechanism involves a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. nih.govresearchgate.net However, its pharmacological profile is broad, exhibiting high affinity for numerous other serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7), dopamine receptors (D1, D3, D4), as well as α1- and α2-adrenergic and histamine (B1213489) H1 receptors. nih.gov Asenapine acts as an antagonist at these sites in in vitro assays and notably lacks significant affinity for muscarinic cholinergic receptors. nih.govdrugs.com

The interaction of asenapine with its target receptors initiates a cascade of intracellular signaling events. Studies in H9C2 cardiomyoblast cell lines have provided insights into these downstream effects. The binding of asenapine to 5-HT2A and D2 receptors is suggested to activate PKA (Protein Kinase A) and PLC (Phospholipase C) dependent signaling pathways. nih.gov This activation can lead to an increase in nitric oxide (NO) release, either through direct phosphorylation of endothelial nitric oxide synthase (eNOS) or indirectly by increasing calcium (Ca²⁺) influx from the extracellular space via L- and T-type calcium channels. nih.gov

Furthermore, asenapine's activity extends to modulating other key signaling molecules. It has been shown to influence the intracellular signaling molecule protein kinase C (PKC), which is implicated in mania. researchgate.net The antagonist activity at various receptors can lead to reduced cAMP production through the inhibition of adenylyl cyclase and cause hydrolysis of phosphatidylinositol by phospholipase C. cambridge.org In the medial prefrontal cortex of rats, asenapine has been observed to facilitate NMDA-induced currents, an effect that is blocked by a D1 receptor antagonist, suggesting a complex interplay between different neurotransmitter systems. nih.gov

Investigation of Novel Preclinical Applications

In the search for repurposing existing drugs to combat viral infections, asenapine has been identified as a compound with potential antiviral properties. As part of a large-scale screening of FDA-approved drugs, asenapine (as asenapine hydrochloride) demonstrated the ability to inhibit SARS-CoV-2 infection in vitro. nih.govnih.gov

The studies utilized both a pseudovirus assay, which mimics the entry process of SARS-CoV-2, and an authentic SARS-CoV-2 assay to confirm the findings. nih.govbiorxiv.orgresearchgate.net Asenapine was one of several compounds that showed a potent inhibitory effect in both testing systems. nih.govresearchgate.net While its individual inhibitory effect was slightly less than some other identified compounds, it was noted for having the lowest cytotoxicity among the effective drugs; no obvious cell death was observed even at a concentration of 100 μM. nih.govresearchgate.net

Further investigation into combination therapies revealed that using asenapine hydrochloride with clomiphene citrate and vortioxetine (B1682262) resulted in a significantly more potent antiviral effect than any of the drugs used alone. nih.govbiorxiv.orgresearchgate.net The half-maximal inhibitory concentration (IC50) for this combination was markedly lower, suggesting a synergistic effect that could reduce the required concentration of each drug. nih.govnih.govbiorxiv.org The mechanism for this antiviral action is not yet fully understood but is thought to potentially involve interference with viral entry into the host cell. dovepress.com

Interactive Data Table: Antiviral Activity of Asenapine Combinations Against SARS-CoV-2 Pseudovirus

The following table summarizes the 50% inhibitory concentration (IC50) values from an in vitro study assessing the efficacy of asenapine in combination with other drugs against a SARS-CoV-2 pseudovirus. "Co-treatment" refers to adding the drugs at the time of infection, while "Pre-treatment" refers to treating the cells with the drugs 6 hours before infection.

| Treatment Combination | Treatment Condition | IC50 (μM) | Citation |

| Clomiphene (citrate) + Vortioxetine + Asenapine (hydrochloride) | Co-treatment | 1.93 | biorxiv.org |

| Clomiphene (citrate) + Vortioxetine + Asenapine (hydrochloride) | Pre-treatment | 0.34 | nih.govbiorxiv.org |

| Clomiphene (citrate) + Vortioxetine | Co-treatment | 2.36 | biorxiv.org |

| Clomiphene (citrate) + Vortioxetine | Pre-treatment | 0.69 | biorxiv.org |

Advanced Analytical Methodologies for Asenapine Citrate Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For Asenapine (B1667633) research, various chromatographic methods are utilized to achieve high levels of accuracy and precision.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of Asenapine in bulk drug and tablet dosage forms. researchgate.netjocpr.com Reversed-phase HPLC (RP-HPLC) is particularly common, offering simple, sensitive, and specific methods for quantification. researchgate.netjocpr.com These methods are validated to ensure they meet stringent criteria for linearity, accuracy, precision, and robustness. researchgate.netucl.ac.uk

A typical RP-HPLC method might involve a C18 column, such as a Hypersil ODS C18 or a BDS Y Persil C18, with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. researchgate.netinnovareacademics.in For instance, one method uses pure methanol as the mobile phase at a flow rate of 1.0 ml/min, with detection at 270 nm, yielding a retention time of 1.9 minutes for Asenapine Maleate (B1232345). researchgate.net Another validated stability-indicating HPLC method uses a mobile phase of 0.1% orthophosphoric acid and methanol (65:35 v/v) with detection at 227 nm, resulting in a retention time of 6.781 minutes. innovareacademics.in The linearity of these methods is established over a specific concentration range, with correlation coefficients often exceeding 0.998, indicating a strong linear relationship. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing smaller particle-size columns to achieve faster and more efficient separations. UHPLC methods have been developed for the analysis of Asenapine, often in combination with mass spectrometry for enhanced sensitivity and specificity. unisa.itsemanticscholar.org These advanced methods are crucial for determining process-related impurities and degradation products in Asenapine formulations. ekb.eg

Interactive Table: HPLC Method Parameters for Asenapine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Hypersil ODS C18 (250 x 4.6 mm, 5µ) | Inertsil C8 (250 x 4.0 mm, 5 µm) | BDS Y Persil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Pure Methanol | Acetate buffer (pH 4.5), Acetonitrile, Methanol (50:40:10 v/v) | 0.1% Orthophosphoric acid, Methanol (65:35 v/v) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |

| Detection Wavelength | 270 nm | 240 nm | 227 nm |

| Retention Time | 1.9 min | Not Specified | 6.781 min |

| Linearity Range | 0-25 µg/ml | Not Specified | 100-300 µg/ml |

| LOD | 1.14 µg/mL | 0.4329 | 2.4 µg/ml |

| LOQ | 3.46 µg/mL | 0.1311 | 8.0 µg/ml |

| Reference | researchgate.net | researchgate.net | innovareacademics.in |

Gas Chromatography (GC) Applications

While liquid chromatography is more common for a compound like Asenapine, Gas Chromatography (GC) has been successfully applied, particularly in forensic toxicology. A validated GC-Mass Spectrometry (GC-MS) method has been developed for the detection and quantification of Asenapine in postmortem specimens. oup.comnih.govoup.com This method involves a liquid-liquid extraction procedure to isolate the drug from biological matrices. oup.comnih.govoup.com

The GC separation is typically achieved on a capillary column, such as a ZB-5 column. oup.comoup.com The temperature program is carefully controlled, for example, starting at 220°C and ramping up to 325°C, to ensure effective separation. oup.com The use of a mass spectrometer as a detector provides high specificity for the identification and quantification of Asenapine. oup.comnih.govoup.com

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS) for Trace Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of Asenapine and its metabolites in biological fluids like human plasma. nih.govnih.gov These methods offer exceptional selectivity and sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the picogram or low nanogram per milliliter range. nih.govnih.gov For example, one LC-MS/MS assay reported an LOD of 0.0025 ng/mL and an LOQ of 0.050 ng/mL for Asenapine in human plasma. nih.govnih.gov

These methods typically use a triple quadrupole mass spectrometer operating in the positive ionization mode. nih.govnih.gov The precursor to product ion transitions for Asenapine are monitored for precise quantification. nih.govnih.gov Sample preparation often involves liquid-liquid extraction or solid-phase extraction to isolate the analyte from the complex plasma matrix. nih.govresearchgate.net The high throughput and sensitivity of LC-MS/MS make it invaluable for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net

Interactive Table: LC-MS/MS Method for Asenapine in Human Plasma

| Parameter | Value |

|---|---|

| Chromatography System | Shimadzu LC-10ADvp pump, SIL-HTc autosampler |

| Column | Chromolith Performance RPe (100 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile-5.0 mM ammonium (B1175870) acetate-10% formic acid (90:10:0.1 v/v/v) |

| Flow Rate | 0.9 mL/min |

| Mass Spectrometer | API-4000 triple quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Precursor → Product Ion (Asenapine) | m/z 286.1 → 166.0 |

| LOD | 0.0025 ng/mL |

| LOQ | 0.050 ng/mL |

| Linear Range | 0.050–20.0 ng/mL |

| Reference | nih.govnih.gov |

Spectrophotometric and Spectroscopic Methods

Spectroscopic techniques are essential for the characterization and quantification of Asenapine, as well as for assessing its interactions with other substances in a formulation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative estimation of Asenapine Maleate in bulk drug form. researchgate.netresearchgate.net The method is based on the principle of measuring the absorption of ultraviolet light by the drug at its wavelength of maximum absorbance (λmax). researchgate.netresearchgate.net For Asenapine Maleate dissolved in methanol, the λmax is typically observed around 270 nm. researchgate.netresearchgate.net

The method is validated according to ICH guidelines and demonstrates good linearity within a specific concentration range, often between 2-10 µg/mL or 10-60 µg/ml. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are determined to ensure the method's sensitivity. For instance, one study reported an LOD of 0.20381 µg/mL and an LOQ of 0.61761 µg/mL. researchgate.net Another study found an LOD of 0.154 ppm and an LOQ of 0.467 ppm. humanjournals.com

Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility

Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool in the preformulation stage of drug development to assess the compatibility between the active pharmaceutical ingredient and various excipients. rjptonline.orgconicet.gov.ar The principle lies in identifying potential chemical interactions by observing changes in the characteristic vibrational frequencies of the drug's functional groups when mixed with an excipient. conicet.gov.ar

In compatibility studies, the FTIR spectrum of the pure drug is compared with the spectra of its physical mixtures with different excipients. researchgate.netresearchgate.net The absence of significant changes, such as the appearance of new peaks or the disappearance or shifting of the drug's characteristic peaks, generally indicates compatibility. rjptonline.orgresearchgate.net This technique helps in selecting appropriate excipients for developing a stable pharmaceutical formulation. rjptonline.orgconicet.gov.ar FTIR studies have been used to confirm that Asenapine does not have incompatibilities with polymers used in certain formulations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules like Asenapine. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the molecule's atomic framework, connectivity, and chemical environment.

In the structural analysis of Asenapine, ¹H NMR spectra reveal the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. For instance, the aromatic protons of Asenapine typically appear as a multiplet in the downfield region of the spectrum, while the aliphatic protons of the pyrrole (B145914) ring and the methyl group resonate at higher field strengths. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in Asenapine produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, or adjacent to an electronegative atom like oxygen or chlorine). rsc.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The combination of ¹H and ¹³C NMR data allows for the complete assignment of all proton and carbon signals, thereby confirming the synthesized compound's identity as Asenapine. mdpi.com

Table 1: ¹H and ¹³C NMR Spectral Data for Asenapine

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.18-6.93 (m, 7H) | 155.3, 154.2, 130.2, 129.7, 129.3, 128.9, 128.6, 128.3, 126.8, 124.9, 123.0, 121.5 |

| -CH₂- (Pyrrolidine Ring) | 3.85-3.73 (m, 2H) | 58.5, 58.4 |

| -CH₂- (Pyrrolidine Ring) | 3.70-3.55 (m, 2H) | 43.6, 43.5 |

| -CH₂- (Bridge) | 3.52-3.35 (m, 2H) | 43.2 |

| N-CH₃ | 2.82 (s, 3H) | Not Applicable |

Data sourced from a study using CDCl₃ as the solvent. rsc.org The multiplet (m) for aromatic protons encompasses signals from both benzene (B151609) rings. The complexity in ¹³C signals for CH₂ groups suggests potential diastereotopic effects.

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the analysis of pharmaceuticals, including Asenapine. tandfonline.comnih.gov CE offers several advantages, such as high separation efficiency, rapid analysis times, and low consumption of samples and reagents. chromatographyonline.comcolby.edu For Asenapine, CE methods have been developed for its quantification in pharmaceutical preparations. researchgate.net

A novel CE method was developed and validated for the determination of Asenapine in pharmaceuticals. researchgate.net The separation is based on the differential migration of charged species in an electric field within a narrow capillary. japer.in The method was optimized using a Box-Behnken design to determine the most effective analytical conditions. researchgate.net Key parameters that are optimized include the composition and pH of the background electrolyte (BGE), applied voltage, and capillary temperature. chromatographyonline.comresearchgate.net This validated CE method proved to be a suitable alternative to more common chromatographic techniques for the quantitative analysis of Asenapine. researchgate.net

Table 2: Optimized Parameters for Capillary Electrophoresis of Asenapine

| Parameter | Value/Condition |

|---|---|

| Background Electrolyte (BGE) | 25.5 mM sodium tetraborate (B1243019) buffer |

| BGE pH | 9.2 |

| Applied Voltage | 25.7 kV |

| Linearity Range | 1.0–90.0 µg/mL |

| Limit of Detection (LOD) | 0.07 µg/mL |

| Limit of Quantitation (LOQ) | 0.24 µg/mL |

Data from a validated CE method for Asenapine quantification in pharmaceuticals. researchgate.net The method demonstrated high precision and accuracy.

Application of Analytical Methods in Preclinical Biological Matrices

The quantification of drugs in preclinical biological matrices like plasma, serum, and tissue homogenates is fundamental to pharmacokinetic and biodistribution studies. nih.govmdpi.com For Asenapine, highly sensitive and selective methods, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), have been developed and validated for its determination in these complex matrices. nih.govnih.govresearchgate.net

These bioanalytical methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate Asenapine from endogenous matrix components. nih.govresearchgate.net An internal standard, often a deuterated version of the analyte (e.g., Asenapine-¹³C-d₃), is used to ensure accuracy and precision. nih.govxjtu.edu.cn The LC-MS/MS systems operate in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity, allowing for the quantification of Asenapine at very low concentrations (ng/mL or pg/mL levels). nih.govnih.gov These methods have been successfully applied to pharmacokinetic studies in rats and bioequivalence studies in humans, demonstrating their utility in preclinical and clinical research. nih.govnih.gov

Table 5: Bioanalytical Methods for Asenapine in Preclinical Matrices

| Analytical Method | Matrix | Extraction | Linearity Range | Recovery | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction (LLE) | 0.050–20.0 ng/mL | 87.3% | nih.govxjtu.edu.cnnih.gov |

| LC-MS/MS | Human Plasma | LLE | 0.1–10.02 ng/mL | 81.33% | researchgate.net |

| RP-HPLC | Rat Plasma & Tissues | LLE | 10–500 ng/mL | 83–102% | nih.gov |

This table summarizes the application of different analytical methods for the quantification of Asenapine in various preclinical biological matrices, highlighting their sensitivity and efficiency. nih.govnih.govresearchgate.netxjtu.edu.cnnih.gov

Advanced Pharmaceutical Sciences and Formulation Research

Solubility and Dissolution Rate Enhancement Strategies (In Vitro)

The limited aqueous solubility of Asenapine (B1667633) is a significant hurdle in developing effective oral dosage forms, as it belongs to the Biopharmaceutical Classification System (BCS) class II. sci-hub.seresearchgate.net To address this, researchers have explored various strategies aimed at modifying the physicochemical properties of the drug to improve its dissolution profile in vitro.

Solid Dispersion Technologies